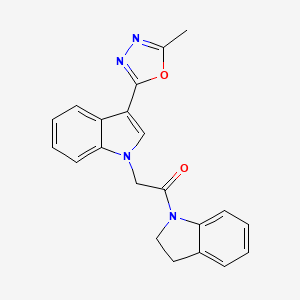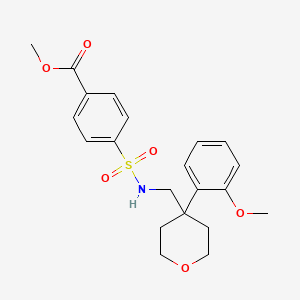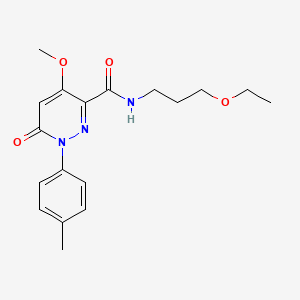
1-(indolin-1-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(indolin-1-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. This compound is a synthetic derivative of indole and is known for its diverse chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A notable aspect of the research on this compound is its role in synthesizing novel indole-based 1,3,4-oxadiazoles, which have demonstrated promising antimicrobial activity. Nagarapu and Pingili (2014) synthesized various derivatives showing potential antibacterial and antifungal activities, establishing a foundation for further exploration of these compounds in addressing microbial resistance (L. Nagarapu & Upendra Pingili, 2014). Similar studies have synthesized new 1H-indole derivatives with significant antibacterial and antifungal activities, underscoring the versatility of these compounds in developing new antimicrobials (Source).
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-22-23-21(27-14)17-12-24(19-9-5-3-7-16(17)19)13-20(26)25-11-10-15-6-2-4-8-18(15)25/h2-9,12H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJIREANQRTYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(indolin-1-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2765626.png)

![4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2765630.png)
![2-[(4-Methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride](/img/structure/B2765631.png)
![7-((3,5-dimethoxybenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2765632.png)

![2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2765634.png)
![3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2765638.png)
![2-chloro-2,2-difluoro-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B2765640.png)
![methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate dihydrochloride](/img/structure/B2765643.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2765645.png)
![N-(4-ethylphenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765646.png)